molecular formula C21H16N4O3 B11442896 4-Methyl-3-nitro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

4-Methyl-3-nitro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

Cat. No.: B11442896
M. Wt: 372.4 g/mol
InChI Key: VNTSFWYYHNSIPI-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Chemical Reactions Analysis

4-Methyl-3-nitro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Methyl-3-nitro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, it can modulate GABA A receptors, which are involved in neurotransmission .

Comparison with Similar Compounds

4-Methyl-3-nitro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide can be compared with other imidazo[1,2-a]pyridine derivatives such as:

These compounds share a similar core structure but differ in their specific substituents, which confer unique biological activities and therapeutic applications.

Properties

Molecular Formula

C21H16N4O3

Molecular Weight

372.4 g/mol

IUPAC Name

4-methyl-3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C21H16N4O3/c1-14-10-11-16(13-17(14)25(27)28)21(26)23-20-19(15-7-3-2-4-8-15)22-18-9-5-6-12-24(18)20/h2-13H,1H3,(H,23,26)

InChI Key

VNTSFWYYHNSIPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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